5-Butylbenzene-1,3-diol
Overview
Description
Mechanism of Action
Target of Action
5-Butylbenzene-1,3-diol, also known as tert-butylcatechol, is a member of the phenol family . The unique structure of this compound brings about a series of interesting properties. As an organic compound, it is primarily hydrophobic, meaning it repels water . This property makes it useful in industries that require the material to be resistant to moisture .
Mode of Action
One of the most notable properties of this compound is its antioxidant properties . As a catechol derivative, it has significant antioxidant activity, scavenging harmful free radicals and preventing oxidative damage . This property has attracted attention from the cosmetics industry for its potential benefits in skin care products, where it can help prevent premature aging and promote healthy skin conditions .
Biochemical Pathways
Its antioxidant activity suggests that it may play a role in pathways related to oxidative stress and cellular aging
Pharmacokinetics
Its hydrophobic nature suggests that it may have good bioavailability and could be absorbed well in the body .
Result of Action
The primary result of the action of this compound is its antioxidant activity . By scavenging harmful free radicals, it can prevent oxidative damage to cells and tissues . This can help to maintain the health and integrity of cells, potentially slowing down the aging process and promoting healthy skin conditions .
Action Environment
The action of this compound can be influenced by various environmental factors. Its hydrophobic nature means that it is resistant to moisture, which could influence its stability and efficacy . Additionally, its antioxidant activity could be influenced by the presence of other antioxidants or pro-oxidants in the environment .
Biochemical Analysis
Biochemical Properties
5-Butylbenzene-1,3-diol plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been studied for its bactericidal properties, indicating its potential use in antimicrobial applications . The compound interacts with enzymes such as hydrolases and oxidoreductases, which facilitate its conversion into other metabolites. These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling molecules, leading to changes in gene expression patterns. This modulation can result in altered cellular functions, such as increased or decreased proliferation, apoptosis, or differentiation. Additionally, this compound has been shown to affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with specific biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the context of the biochemical reaction. For instance, it may inhibit certain hydrolases, leading to the accumulation of specific substrates, or activate oxidoreductases, facilitating the conversion of substrates into products. These interactions can result in changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. Prolonged exposure to high concentrations may lead to cytotoxic effects, while lower concentrations may have more subtle, regulatory effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower dosages, the compound may exhibit beneficial effects, such as antimicrobial activity or modulation of metabolic pathways. At higher dosages, it may induce toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Studies in animal models have shown that there is a threshold dosage beyond which the compound’s effects become detrimental. Therefore, careful consideration of dosage is essential when evaluating the compound’s potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized by enzymes such as hydrolases and oxidoreductases, which facilitate its conversion into other metabolites. These metabolic pathways are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications. The compound’s interactions with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions are essential for the compound’s localization and accumulation within specific cellular compartments. The compound’s distribution can influence its overall activity and function, as well as its potential therapeutic applications . Understanding the transport mechanisms is crucial for optimizing the compound’s delivery and efficacy in various biological contexts.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications . The subcellular distribution of this compound can influence its interactions with other biomolecules and its overall efficacy in modulating cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Butylbenzene-1,3-diol can be synthesized from 1-butyl-3,5-dimethoxybenzene through a demethylation reaction using boron tribromide in dichloromethane at 0°C to room temperature . The reaction involves the removal of methoxy groups, resulting in the formation of hydroxyl groups at the 1 and 3 positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process ensures high purity and stability of the compound, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Butylbenzene-1,3-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated benzene derivatives
Scientific Research Applications
5-Butylbenzene-1,3-diol has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylcatechol: Similar structure but with hydroxyl groups at the 1 and 4 positions.
Butylated hydroxyanisole: Contains a butyl group and hydroxyl group but with different substitution patterns on the benzene ring.
Uniqueness
5-Butylbenzene-1,3-diol is unique due to its specific substitution pattern, which imparts distinct antioxidant properties and hydrophobic characteristics, making it particularly useful in applications requiring moisture resistance and oxidative stability .
Properties
IUPAC Name |
5-butylbenzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-2-3-4-8-5-9(11)7-10(12)6-8/h5-7,11-12H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZMGUQZTOWLAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=CC(=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563470 | |
Record name | 5-Butylbenzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70563470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46113-76-2 | |
Record name | 5-Butylbenzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70563470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-butylbenzene-1,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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